N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of fluorophenyl, methylphenyl, and phenylsulfanyl groups attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of Methylphenyl and Phenylsulfanyl Groups: These groups can be attached through thiol-ene reactions or other suitable coupling reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine core.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrimidine derivatives with reduced functional groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- **N-(4-CHLOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- **N-(4-BROMOPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro and bromo analogs
Properties
Molecular Formula |
C25H20FN3OS2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20FN3OS2/c1-17-6-5-7-18(14-17)16-31-25-27-15-22(32-21-8-3-2-4-9-21)23(29-25)24(30)28-20-12-10-19(26)11-13-20/h2-15H,16H2,1H3,(H,28,30) |
InChI Key |
KAOHDFPSVKHRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)SC4=CC=CC=C4 |
Origin of Product |
United States |
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